molecular formula C14H12BrCl B13688473 1-(4-Bromophenethyl)-3-chlorobenzene

1-(4-Bromophenethyl)-3-chlorobenzene

Cat. No.: B13688473
M. Wt: 295.60 g/mol
InChI Key: XHLNBIVXUVCVAS-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)-3-chlorobenzene is an organic compound that features a bromophenethyl group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenethyl)-3-chlorobenzene typically involves the reaction of 4-bromophenethyl bromide with 3-chlorobenzene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenethyl)-3-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenethyl)-3-chlorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenethyl)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

  • 4-Bromophenethyl alcohol
  • 4-Bromophenethylamine
  • 3-Chlorophenethylamine

Comparison: 1-(4-Bromophenethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to similar compounds

Properties

Molecular Formula

C14H12BrCl

Molecular Weight

295.60 g/mol

IUPAC Name

1-bromo-4-[2-(3-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12BrCl/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,4-5H2

InChI Key

XHLNBIVXUVCVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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